4,6-dihydroxybenzofuran-3(2H)-one
Overview
Description
4,6-dihydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 . The compound is light-red to brown in solid form .
Synthesis Analysis
The synthesis of this compound involves the use of potassium hydroxide in ethanol and water under reflux conditions . The reaction is carried out until the starting material completely disappears, as indicated by TLC . After cooling, ethanol is removed under reduced pressure, and the residue is diluted into distilled water . An aqueous solution of hydrochloric acid (10%) is added to adjust the pH to 2-3 . The mixture is then extracted with ethyl acetate or dichloromethane . The combined organic layers are washed with water and brine, dried over MgSO4, filtered off, and concentrated under reduced pressure to afford the corresponding crude (Z)-2-benzylidenebenzofuran-3(2H)-one derivative .Molecular Structure Analysis
The molecular structure of this compound contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 aromatic ether .Physical and Chemical Properties Analysis
This compound is a light-red to brown solid . It has a molecular weight of 166.13 .Scientific Research Applications
Synthetic Methodologies
- Efficient Domino Strategy: A study described an efficient, three-component strategy for synthesizing multifunctionalized benzofuran derivatives under microwave irradiation. This method demonstrates the versatility of benzofuran derivatives in organic synthesis, highlighting their potential in creating complex molecules efficiently (Guan‐Hua Ma et al., 2014).
- Electrochemical Study and Synthesis: Research on the electrochemical oxidation of precursors in the presence of nucleophiles has led to the synthesis of new benzofuran derivatives, showcasing the application of electrochemical methods in synthesizing benzofuran compounds (A. B. Moghaddam et al., 2006).
Biological Activities
- Antitumor Agents: A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for their potential anticancer activity. These compounds demonstrated promising activity, especially against leukemia and breast cancer cell lines, indicating the therapeutic potential of benzofuran derivatives (L. Pieters et al., 1999).
- Antioxidant Activity: A study on the biological and antioxidant activity of hydroxyderivatives of benzofuran-3(2H)-ones showed significant inhibitory activity against selected bacterial strains, suggesting their potential as antimicrobial and antioxidant agents (D. A. Shubin et al., 2020).
Theoretical Investigations
- Structural and Electronic Effects on Antioxidation: The antioxidant activities of 2-phenylbenzofuran derivatives were analyzed through a quantum computational approach. The study suggested that these compounds could serve as promising antioxidant agents, with the potential for development into antioxidant drugs (P. Thuy et al., 2020).
Novel Syntheses and Applications
- Domino [Pd]-Catalysis: A novel approach involving palladium-catalyzed cycloisomerization was reported for the synthesis of isobenzofuran-1(3H)-ones. This methodology underscores the utility of benzofuran derivatives in organic synthesis, particularly in the development of pharmaceuticals (L. Mahendar et al., 2016).
Mechanism of Action
Target of Action
Benzofuran compounds, including 4,6-dihydroxybenzofuran-3(2H)-one, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
The mode of action of benzofuran compounds is complex and can vary depending on the specific derivative and target. For example, some benzofuran compounds have been found to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in regulating the cell cycle .
Biochemical Pathways
The biochemical pathways affected by benzofuran compounds are diverse and can include pathways involved in cell proliferation, oxidative stress response, and viral replication . The specific pathways affected can depend on the target of the compound and the cellular context.
Pharmacokinetics
The pharmacokinetics of benzofuran compounds can vary widely depending on the specific compound and its chemical modifications. Factors such as oral bioavailability, metabolic stability, and solubility can all influence the pharmacokinetics of these compounds .
Result of Action
The result of the action of benzofuran compounds can include inhibition of cell proliferation, reduction of oxidative stress, and inhibition of viral replication . These effects can contribute to the anti-tumor, antibacterial, anti-oxidative, and anti-viral activities of these compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of benzofuran compounds. Factors such as pH, temperature, and the presence of other molecules can all influence the action of these compounds .
Biochemical Analysis
Biochemical Properties
4,6-Dihydroxybenzofuran-3(2H)-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinase 2 (CDK2) in molecular docking simulation studies . The nature of these interactions is often through binding interactions, which can lead to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated cytotoxicity against several carcinoma cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with CDK2, which could potentially influence the cell cycle .
Properties
IUPAC Name |
4,6-dihydroxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLRXQDYBYKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280906 | |
Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-49-9 | |
Record name | 3260-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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